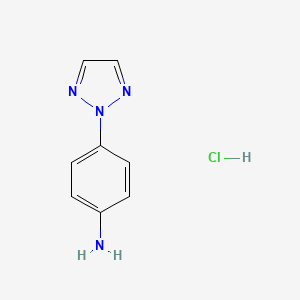

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

Description

Properties

IUPAC Name |

4-(triazol-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-7-1-3-8(4-2-7)12-10-5-6-11-12;/h1-6H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDVWZUXTJFFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2N=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655378 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087712-11-5 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2H-1,2,3-Triazol-2-yl)aniline

Foreword: The Significance of the 2H-1,2,3-Triazole Moiety in Modern Drug Discovery

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets.[1][2] Among its isomers, the 2-substituted-2H-1,2,3-triazole linkage offers a unique spatial arrangement and electronic profile that can be strategically exploited in the design of novel therapeutics. The title compound, 4-(2H-1,2,3-triazol-2-yl)aniline, represents a key building block in this endeavor, providing a versatile platform for the development of a diverse array of bioactive molecules, including potential antiparkinsonian agents.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important intermediate, offering field-proven insights for researchers in drug development and organic synthesis.

Strategic Synthesis: A Two-Step Approach to 4-(2H-1,2,3-Triazol-2-yl)aniline

The synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline is most effectively achieved through a two-step sequence commencing with the regioselective formation of the 2-substituted triazole ring, followed by the reduction of a nitro group to the desired aniline. This strategy ensures the correct isomeric form of the triazole and provides a reliable route to the final product.

Part 1: Synthesis of the Key Intermediate: 2-(4-Nitrophenyl)-2H-1,2,3-triazole

The critical step in this synthesis is the regioselective formation of the 2-substituted triazole. While the reaction of aryl azides with alkynes often yields a mixture of 1- and 2-substituted isomers, specific conditions can favor the desired N2-alkylation. A reliable method involves the direct N-arylation of the pre-formed 1,2,3-triazole ring with an activated aryl halide.

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-2H-1,2,3-triazole

Materials:

-

1H-1,2,3-triazole

-

1-Fluoro-4-nitrobenzene

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension.

-

Heat the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-nitrophenyl)-2H-1,2,3-triazole as a solid.

Causality of Experimental Choices:

-

1-Fluoro-4-nitrobenzene: The fluorine atom is a good leaving group, and the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution by the triazole anion.

-

Potassium Carbonate: A mild base is sufficient to deprotonate the 1H-1,2,3-triazole, forming the nucleophilic triazolate anion.

-

DMF: This polar aprotic solvent is ideal for SNAr reactions, as it effectively solvates the potassium cation without solvating the triazolate anion, thus enhancing its nucleophilicity.

-

Temperature: Heating is necessary to overcome the activation energy of the aromatic substitution reaction.

Part 2: Reduction of the Nitro Group to Afford 4-(2H-1,2,3-Triazol-2-yl)aniline

The final step involves the reduction of the nitro group of the intermediate to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline

Materials:

-

2-(4-Nitrophenyl)-2H-1,2,3-triazole

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 2-(4-nitrophenyl)-2H-1,2,3-triazole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain 4-(2H-1,2,3-triazol-2-yl)aniline.[4]

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity.

-

Hydrogen Gas: The reducing agent for the catalytic hydrogenation.

-

Methanol/Ethanol: These solvents are suitable for dissolving the starting material and are compatible with the hydrogenation conditions.

Comprehensive Characterization of 4-(2H-1,2,3-Triazol-2-yl)aniline

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural elucidation.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the two equivalent protons on the triazole ring. Two sets of doublets in the aromatic region corresponding to the AA'BB' system of the para-substituted aniline ring. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | A signal for the two equivalent carbons of the triazole ring. Four distinct signals in the aromatic region corresponding to the carbons of the aniline ring. |

| Mass Spec. | The molecular ion peak [M]⁺ corresponding to the molecular weight of 160.18 g/mol . |

| IR Spec. | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C-H stretching for the aromatic and triazole rings. C=C and C=N stretching vibrations within the aromatic and triazole rings. |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the NMR spectrometer's field strength. The data presented here are based on typical values for similar structures.[5][6]

Conclusion and Future Perspectives

This guide has outlined a robust and reliable pathway for the synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline, a key building block for the development of novel pharmaceuticals. The provided protocols, grounded in established chemical principles, offer a clear and reproducible methodology for researchers. The detailed characterization data serves as a crucial reference for ensuring the quality and identity of the synthesized compound. The versatility of the aniline functional group opens up a vast chemical space for further derivatization, enabling the exploration of a wide range of biological targets and the potential discovery of new therapeutic agents.

References

- D. S. M. et al. A catalyst-free and regioselective N-arylation enables the synthesis of N2-aryl-1,2,3-triazoles in very good yields. Organic & Biomolecular Chemistry, 2020, 18(33), 6465-6470.

- Melo, J. F. et al. 1,2,3-Triazoles: general and key synthetic strategies. Química Nova, 2021, 44(7), 890-919.

- K. Sidhu, et al. A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 2020, 5(28), 17356-17367.

- G. Sravya and N. Bakkthavatchala Reddy. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Journal of Pharmacy and Technology, 2022, 15(2), 531-535.

-

Supplementary Material - The Royal Society of Chemistry. (URL: [Link])

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. (URL: [Link])

-

A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (URL: [Link])

-

Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). (URL: [Link])

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. (URL: [Link])

-

4-(1,2,4-Triazol-1-yl)aniline - PMC - NIH. (URL: [Link])

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. (URL: [Link])

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (URL: [Link])

-

Synthesis and Characterization of 4-(1-(2H benzo[d][7][8][9]triazol-2-ylimino)ethyl)benzonitrile and amino acid alanine and its Metal Complexes - ResearchGate. (URL: [Link])

-

3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - NIH. (URL: [Link])

-

1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole vs. 5(6)-Nitrobenzofuroxan Formation and Their Antifungal Activity. - Semantic Scholar. (URL: [Link])

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (URL: [Link])

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links - ResearchGate. (URL: [Link])

-

Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio - Preprints.org. (URL: [Link])

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (URL: [Link])

-

Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 4. chiralen.com [chiralen.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

physicochemical properties of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the core , a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the implications of each property for formulation and bioavailability. We will explore the critical interplay between the aniline core, the 1,2,3-triazole moiety, and the hydrochloride salt form, which collectively define the compound's behavior. This guide details authoritative, step-by-step protocols for determining aqueous solubility, lipophilicity (LogP/LogD), acid-base ionization (pKa), and chemical stability, providing researchers and drug development professionals with a robust framework for characterization.

Introduction & Molecular Overview

The molecular architecture of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride combines two privileged scaffolds in modern pharmacology. The aniline substructure is a cornerstone in a vast array of therapeutics, while the 1,2,3-triazole ring has emerged as a versatile bioisostere for amide bonds, lauded for its metabolic stability and unique electronic properties.[1][2] The 1,2,3-triazole moiety can engage in diverse non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are pivotal for drug-target engagement.[3]

The title compound features the N2-substituted isomer of the 1,2,3-triazole ring, a specific linkage that influences the molecule's spatial geometry and electronic profile. The hydrochloride salt form is intentionally engineered to modulate the compound's physical properties, a common and critical strategy in drug development.[4]

Chemical Structure:

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(2H-1,2,3-triazol-2-yl)anilinium chloride | N/A |

| CAS Number | 1087712-11-5 | [5] |

| Molecular Formula | C₈H₉ClN₄ | [5] |

| Molecular Weight | 196.64 g/mol | [5] |

| Free Base CAS | 52708-34-6 | [6] |

| Free Base Formula | C₈H₈N₄ | [6] |

| Free Base MW | 160.18 g/mol | [6] |

The Rationale for Hydrochloride Salt Formation

The decision to develop an Active Pharmaceutical Ingredient (API) as a salt is a strategic one, aimed at overcoming undesirable properties of the free form.[4] For weakly basic compounds like 4-(2H-1,2,3-triazol-2-yl)aniline, salt formation is the most common method to enhance aqueous solubility and dissolution rate.[7]

The hydrochloride is the most prevalent salt form for basic drugs, accounting for approximately 60% of all basic salt forms.[4] This preference is rooted in several factors:

-

High Acidity: Hydrochloric acid is a strong acid, ensuring complete protonation of most weak bases.

-

Physiological Compatibility: The chloride ion is the most abundant anion in the human body.

-

Low Molecular Weight: The addition of HCl (36.46 g/mol ) results in a minimal increase in the total molecular weight, which is economically favorable, especially for low-potency drugs.[4]

-

Improved Stability: Salt formation can lead to a more stable crystalline lattice, potentially improving thermal stability and reducing hygroscopicity compared to the free base.[7]

However, hydrochloride salts are not without potential liabilities, such as an increased risk of hygroscopicity and the common-ion effect in gastric fluid, which can suppress solubility.[8] A thorough physicochemical characterization is therefore essential.

Comprehensive Physicochemical Characterization

A multi-technique approach is required for a complete and unambiguous characterization of any new chemical entity.[1] The following sections detail the theoretical basis and experimental protocols for assessing the key properties of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound, solubility is not a single value but a function of pH. As the hydrochloride salt of a weak base, this compound's solubility is governed by the equilibrium between the dissolved anilinium chloride salt and the potential precipitation of the less soluble neutral free base. This behavior is described by the pH-solubility profile and is critical for predicting its dissolution behavior in the gastrointestinal tract.[9]

Trustworthy Protocol: Equilibrium pH-Solubility Profile

-

Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) in accordance with USP standards.[10]

-

Sample Preparation: Add an excess of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride to vials containing each buffer to create a slurry. The excess solid is crucial to ensure equilibrium is reached at saturation.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (37 ± 1 °C) until equilibrium is achieved. Monitor concentration over time (e.g., 24, 48, 72 hours) to confirm a plateau has been reached.[10]

-

Sampling and Analysis: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids. Dilute the filtrate as necessary and quantify the API concentration using a validated HPLC-UV method.[11]

-

Solid Phase Analysis: After equilibration, recover the remaining solid from each vial. Analyze it using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form, such as conversion (disproportionation) to the free base.[9][10] This step is self-validating; it confirms that the measured solubility corresponds to the intended salt form.

Lipophilicity (LogP & LogD)

Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability. For ionizable molecules, it is crucial to distinguish between LogP and LogD.[12]

-

LogP (Partition Coefficient): Refers exclusively to the partitioning of the neutral species between n-octanol and water. It is a pH-independent molecular constant.

-

LogD (Distribution Coefficient): Describes the partitioning of all species (ionized and neutral) at a specific pH. For a basic compound, LogD will decrease as the pH drops below the pKa and the compound becomes more ionized and hydrophilic.[13][14]

Given that the API exists predominantly in its ionized form at physiological pH, LogD is the more biologically relevant parameter.[12] The inherent polarity of the triazole ring is expected to contribute to a lower LogP value compared to a simple aniline derivative.[15][16]

Trustworthy Protocol: Shake-Flask LogD Determination

-

Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures that the two phases are in thermodynamic equilibrium before the experiment begins.

-

Sample Preparation: Prepare a stock solution of the API in the aqueous buffer.

-

Partitioning: Add a known volume of the API stock solution to a vial containing a known volume of pre-saturated n-octanol.

-

Equilibration: Shake the vial gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[14] Avoid vigorous shaking that can cause emulsions.

-

Phase Separation & Analysis: Centrifuge the vial to ensure complete separation of the phases. Carefully sample both the aqueous and organic layers.

-

Quantification: Determine the concentration of the API in each phase using a validated HPLC-UV or LC-MS method.[17]

-

Calculation: Calculate LogD using the formula: LogD_pH7.4 = log₁₀ ([API]_octanol / [API]_aqueous)

Acid-Base Properties (pKa)

Expertise & Causality: The pKa value is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For 4-(2H-1,2,3-triazol-2-yl)aniline, the primary basic center is the aniline amino group. Its pKa value dictates the compound's ionization state across the GI tract, directly impacting solubility, permeability, and potential for salt disproportionation.[18] While the triazole ring is also basic, it is significantly weaker than the aromatic amine and generally does not influence the primary pKa relevant to physiological pH.[16][19]

Trustworthy Protocol: Potentiometric Titration for pKa Determination

-

System Calibration: Calibrate a pH meter and electrode using at least three standard pH buffers (e.g., 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride in a suitable solvent system (e.g., a co-solvent like 50% ethanol-water may be needed if aqueous solubility is limited).[20][21] Maintain a constant ionic strength using an electrolyte like KCl.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, specialized software can calculate the pKa from the first derivative of the titration curve.[19]

Chemical Stability Profile

Expertise & Causality: Stability assessment is paramount to ensure the API maintains its quality, efficacy, and safety over time. For a hydrochloride salt, two key stability concerns are chemical degradation and physical instability (disproportionation).[8] Disproportionation is the conversion of the salt back to its free base, often triggered by moisture and interaction with alkaline excipients.[18] This can drastically reduce solubility and bioavailability.

Trustworthy Protocol: Accelerated Stability Study (ICH Q1A)

-

Sample Preparation: Place accurately weighed samples of the API into vials appropriate for stability testing.

-

Storage Conditions: Store the vials in a calibrated stability chamber under accelerated conditions (e.g., 40 °C / 75% Relative Humidity) for a defined period (e.g., 1, 3, and 6 months).[22]

-

Time-Point Analysis: At each time point, remove a sample and perform a suite of analyses.

-

Analytical Testing:

-

Appearance: Visually inspect for any changes in color or physical state.

-

Assay/Purity (HPLC): Use a stability-indicating HPLC method to quantify the amount of API remaining and detect the formation of any degradation products.

-

Solid Form (PXRD): Analyze the solid form to detect any disproportionation to the free base or changes in crystalline form (polymorphism).[23]

-

Water Content (Karl Fischer Titration): Quantify water content to assess hygroscopicity.

-

Table 2: Example Stability Data Summary

| Test Parameter | Specification | Time 0 | 1 Month (40°C/75%RH) | 3 Months (40°C/75%RH) |

| Appearance | White to off-white solid | Conforms | Conforms | Slight yellowing |

| Assay (HPLC) | 98.0 - 102.0% | 99.8% | 99.5% | 98.9% |

| Total Impurities | NMT 1.0% | 0.15% | 0.35% | 0.88% |

| Water Content | NMT 0.5% | 0.1% | 0.3% | 0.4% |

| Solid Form (PXRD) | Form I | Conforms | Conforms | Conforms (No disproportionation) |

Integrated Analytical Workflow

The characterization of a new API salt is not a series of isolated experiments but an integrated process where results from one test inform the next. The workflow below illustrates a logical progression from basic identity confirmation to a full physicochemical profile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. 4-(2H-1,2,3-Triazol-2-yl)aniline hydrochloride [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 19. orientjchem.org [orientjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2H-1,2,3-triazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(2H-1,2,3-triazol-2-yl)aniline. The unique structural arrangement of this molecule, featuring a 2-substituted-2H-1,2,3-triazole linked to an aniline moiety, gives rise to a distinct and informative NMR profile. A comprehensive understanding of this profile is crucial for researchers in medicinal chemistry, materials science, and synthetic organic chemistry for unequivocal structure verification, purity assessment, and for predicting the outcomes of further chemical modifications. This guide will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, present a thorough experimental protocol for data acquisition, and summarize the spectral data in a clear, tabular format.

Introduction: The Structural Significance of 4-(2H-1,2,3-triazol-2-yl)aniline

The 1,2,3-triazole ring system is a prominent scaffold in a wide array of biologically active compounds and functional materials. The specific isomer, 4-(2H-1,2,3-triazol-2-yl)aniline, is characterized by the attachment of the aniline ring to the N-2 position of the triazole. This isomeric distinction from the more commonly synthesized 1-substituted-1H-1,2,3-triazoles significantly influences the molecule's electronic properties, spatial geometry, and, consequently, its NMR signature. The aniline portion of the molecule, with its electron-donating amino group, further modulates the electronic environment of the entire structure. Accurate interpretation of the ¹H and ¹³C NMR spectra is therefore a cornerstone for any scientific endeavor involving this compound.

Theoretical Considerations for NMR Analysis

A predictive understanding of the NMR spectrum of 4-(2H-1,2,3-triazol-2-yl)aniline can be derived from fundamental NMR principles and knowledge of related chemical structures.

-

¹H NMR Spectroscopy :

-

Triazole Protons : The protons on the 2H-1,2,3-triazole ring are expected to appear as a singlet in the aromatic region, typically downfield due to the deshielding effect of the nitrogen atoms. The chemical shift of these protons is a key indicator of the 2-substitution pattern.

-

Aniline Protons : The protons on the aniline ring will exhibit a characteristic splitting pattern, influenced by the substitution. The protons ortho and meta to the triazole substituent will likely appear as distinct doublets, assuming an AA'BB' system. The chemical shifts will be affected by the electron-donating amino group and the electron-withdrawing triazole ring.

-

Amino Protons : The -NH₂ protons will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

-

-

¹³C NMR Spectroscopy :

-

Triazole Carbons : The carbon atoms of the 2H-1,2,3-triazole ring are expected to have a characteristic chemical shift, which is instrumental in distinguishing it from other triazole isomers.

-

Aniline Carbons : The carbon atoms of the aniline ring will show distinct signals. The carbon attached to the triazole ring (ipso-carbon) and the carbon bearing the amino group will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons will also show predictable shifts based on their positions relative to the substituents.

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for 4-(2H-1,2,3-triazol-2-yl)aniline, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and for observing exchangeable protons like those of the amino group.

-

Concentration : Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

3.2. NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: Logical workflow for structural verification using 1D and 2D NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(2H-1,2,3-triazol-2-yl)aniline provide a wealth of information that is indispensable for its unambiguous identification and characterization. By combining a sound theoretical understanding with rigorous experimental protocols and, where necessary, advanced 2D NMR techniques, researchers can confidently utilize this data to advance their scientific objectives. This guide serves as a foundational resource for professionals working with this important heterocyclic compound.

References

Due to the lack of a specific publication with the experimental NMR data for 4-(2H-1,2,3-triazol-2-yl)aniline in the conducted searches, a list of general, authoritative references on NMR spectroscopy of related compounds is provided.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Jouppi, T., et al. (2020). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]

-

Gowda, B. T., et al. (2002). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. [Link]

Authored by: Senior Application Scientist, Advanced Analytical Technologies

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-aminophenyl)-2H-1,2,3-triazole

Abstract

The emergence of novel heterocyclic compounds, such as 2-(4-aminophenyl)-2H-1,2,3-triazole, in pharmaceutical and materials science pipelines necessitates robust and precise analytical methodologies for their structural confirmation and quantification. The unique combination of a primary aromatic amine and a 1,2,3-triazole ring presents specific characteristics that are ideally suited for analysis by mass spectrometry. This guide provides an in-depth, experience-driven framework for the analysis of this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind method development, from sample preparation to data interpretation, and detail a self-validating protocol designed for accuracy and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the mass spectrometric behavior of this important class of molecules.

Introduction: The Analytical Imperative

2-(4-aminophenyl)-2H-1,2,3-triazole is a molecule of significant interest, incorporating two key pharmacophores: the 1,2,3-triazole ring and an aniline moiety. The 1,2,3-triazole system is a bioisostere for amide bonds, known for its metabolic stability and capacity for hydrogen bonding, making it a privileged structure in medicinal chemistry.[1][2] The aminophenyl group provides a versatile synthetic handle and a site for further functionalization. Accurate structural elucidation is the bedrock of any research and development program, and mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide moves beyond a simple recitation of steps, delving into the causal logic that underpins a robust analytical workflow.

Foundational Chemistry and Ionization Strategy

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.

-

Molecular Formula: C₈H₈N₄

-

Monoisotopic Mass: 160.0749 g/mol

-

Key Structural Features:

-

Primary Aromatic Amine (-NH₂): This group is basic (pKa of aniline is ~4.6) and is the primary site for protonation in an acidic environment.

-

2H-1,2,3-Triazole Ring: The nitrogen atoms in the triazole ring are also basic and can be protonated. The 1,2,3-triazole moiety is known for its stability.[4]

-

Choosing the Right Ionization Technique:

The goal is to transfer the analyte from a condensed phase to a gaseous ion with high efficiency and minimal unintended degradation. Given the presence of basic nitrogen atoms and its expected polarity, Electrospray Ionization (ESI) in positive ion mode is the premier choice.[5] ESI is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, preserving the molecule's integrity for subsequent fragmentation analysis (MS/MS).[6] Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar analogues, but ESI is generally preferred for molecules of this nature.[7] Electron Impact (EI) is considered a "hard" ionization technique and would likely cause extensive, and potentially uninformative, fragmentation directly in the source, making it less suitable for initial characterization via LC-MS.[5][8]

Experimental Workflow: A Validated Protocol

This section details a comprehensive protocol for the analysis of 2-(4-aminophenyl)-2H-1,2,3-triazole using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

General Analytical Workflow

The logical flow from sample to result is critical for ensuring data quality. Each step is designed to minimize variability and matrix effects.

Caption: High-level experimental workflow for LC-MS/MS analysis.

Step-by-Step Sample Preparation

The quality of the data is directly dependent on the quality of the sample preparation.[9][10] A clean, particulate-free sample at an appropriate concentration is paramount.

-

Stock Solution Preparation: Accurately weigh ~1 mg of 2-(4-aminophenyl)-2H-1,2,3-triazole and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Ensure complete dissolution using brief vortexing or sonication.

-

Working Solution Dilution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration range of 1-10 µg/mL. This concentration is typically sufficient for modern ESI sources without causing detector saturation.[11]

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This step is critical to remove any particulates that could block the sensitive fluidics of the LC-MS system.[11]

-

System Suitability: Prepare blank injections (mobile phase only) to run before and after the sample set. This practice is a self-validating mechanism to check for system cleanliness and potential sample carryover.[11]

Instrumentation Parameters

The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation of the analyte for efficient positive-mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and UV transparency. |

| Gradient | 5% to 95% B over 5-10 minutes | A standard gradient to ensure elution of the analyte and cleaning of the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring good chromatographic efficiency. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |

| Injection Vol. | 1 - 5 µL | Minimizes peak distortion while providing sufficient analyte for detection. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | Targets the basic nitrogen atoms for efficient protonation. |

| Capillary Voltage | 3.5 – 4.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Drying Gas Temp. | 300 – 350 °C | Facilitates desolvation of the ESI droplets. |

| Drying Gas Flow | 8 – 12 L/min | Removes solvent vapor from the generated ions. |

| Nebulizer Pressure | 35 – 45 psi | Aids in the formation of a fine aerosol for efficient ionization. |

| Scan Range (MS1) | m/z 50 – 500 | A wide enough range to detect the molecular ion and any potential low-mass adducts. |

| Precursor Ion (MS2) | m/z 161.08 | The calculated m/z for the protonated molecular ion [C₈H₉N₄]⁺. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Applying a range of energies ensures the capture of both low- and high-energy fragments. |

Data Interpretation: From Spectra to Structure

Full Scan (MS1) Analysis

The first step in data analysis is to identify the protonated molecular ion in the full scan spectrum. For 2-(4-aminophenyl)-2H-1,2,3-triazole (C₈H₈N₄), the expected ion is [M+H]⁺.

-

Expected m/z: 161.0822 (monoisotopic)

-

Confirmation: High-resolution mass spectrometry allows for the confirmation of the elemental composition. A measured mass within 5 ppm of the theoretical mass provides high confidence in the assigned formula.

Tandem MS (MS/MS) Fragmentation Analysis

By isolating the precursor ion (m/z 161.08) and subjecting it to Collision-Induced Dissociation (CID), we can generate structurally informative fragment ions. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, key fragmentation pathways involve the triazole ring and the bond connecting it to the aminophenyl group.

Caption: Proposed major fragmentation pathways for protonated 2-(4-aminophenyl)-2H-1,2,3-triazole.

Table 3: Predicted Fragment Ions and Their Origins

| Fragment Ion | m/z (Calculated) | Proposed Composition | Origin / Neutral Loss |

| [M+H]⁺ | 161.0822 | [C₈H₉N₄]⁺ | Precursor Ion |

| Fragment A | 93.0578 | [C₆H₇N]⁺ | Cleavage of the N-N bond in the triazole followed by loss of the C₂H₂N₂ fragment, or direct cleavage of the phenyl-N bond. Represents the aminophenyl cation. A common fragmentation for aromatic amines.[12] |

| Fragment B | 133.0760 | [C₈H₉N₂]⁺ | Loss of molecular nitrogen (N₂) from the triazole ring. This is a characteristic fragmentation for many nitrogen-rich heterocycles.[13] |

| Fragment C | 77.0391 | [C₆H₅]⁺ | Loss of the amino group (-NH₂) from the aminophenyl cation (Fragment A). |

The presence of these key fragments provides a structural fingerprint. The loss of N₂ (28 Da) is highly characteristic of the triazole ring system, while the appearance of the aminophenyl cation at m/z 93 confirms the other half of the molecule. The combination of accurate mass precursor data and logical MS/MS fragmentation provides unequivocal structural confirmation.

Conclusion and Best Practices

This guide outlines an authoritative and experience-based approach to the mass spectrometric analysis of 2-(4-aminophenyl)-2H-1,2,3-triazole. The successful characterization of this and similar novel compounds relies not on a single technique, but on the logical integration of sample preparation, chromatographic separation, and multi-stage mass analysis. By understanding the causality behind each experimental choice—from the addition of formic acid to the selection of collision energy—researchers can develop robust, reproducible, and self-validating methods. The protocols and fragmentation pathways described herein provide a solid foundation for the confident structural elucidation required in modern drug discovery and chemical research.

References

- BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. BenchChem Technical Guides.

- AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Technical Note.

- Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.

-

Rifai, N. (Ed.). (2016). Sample preparation techniques for mass spectrometry in the clinical laboratory. In Tietz Textbook of Clinical Chemistry and Molecular Diagnostics. Elsevier. [Link]

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.

- Wikipedia. (2023).

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.

-

NIST. (n.d.). 1H-1,2,4-Triazole. NIST WebBook. [Link]

- BenchChem. (2025).

-

Kumar, V., et al. (2021). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

-

Popova, E. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [Link]

-

Chemistry LibreTexts. (2023). Ionization Techniques. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Yan, X., et al. (2022). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. Rapid Communications in Mass Spectrometry. [Link]

-

Ali, M. (2022). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption. YouTube. [Link]

-

Wikipedia. (2023). 1,2,3-Triazole. Wikipedia. [Link]

-

Krasavin, M., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

-

Hossain, M. S., & Islam, M. R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. biocompare.com [biocompare.com]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Solubility: A Technical Guide to 4-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride in Organic Solvents

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Determining the Solubility of 4-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This in-depth technical guide addresses the critical need for a standardized approach to determining the solubility of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, a novel compound with significant therapeutic potential. While specific quantitative solubility data for this compound is not yet widely available in public literature, this guide provides the foundational knowledge, theoretical framework, and detailed experimental protocols necessary for researchers to generate accurate and reproducible solubility profiles.

Introduction: The Significance of Solubility in Drug Development

The bioavailability, efficacy, and manufacturability of a drug product are intrinsically linked to the solubility of its active pharmaceutical ingredient.[1][2] For a molecule like 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, which features a combination of a polar triazole ring, an aromatic aniline moiety, and an ionizable hydrochloride salt, its interaction with various solvents is complex and crucial to understand. This guide will empower researchers to navigate these complexities and establish a robust solubility dataset, which is essential for:

-

Informing solvent selection for synthesis, purification, and crystallization processes.

-

Guiding formulation strategies to ensure optimal drug loading and stability.

-

Predicting in vivo performance by understanding how the compound will behave in biological fluids.

-

Ensuring batch-to-batch consistency during manufacturing.

Physicochemical Properties and Predicted Solubility Behavior

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride (CAS: 1087712-11-5) is the salt form of the parent compound 4-(2H-1,2,3-triazol-2-yl)aniline (CAS: 52708-34-6).[3][4] The introduction of the hydrochloride is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility of a basic parent molecule.[5][6]

Key Structural Features Influencing Solubility:

-

Aniline Moiety: The basic nitrogen of the aniline group is protonated to form the hydrochloride salt, significantly increasing its polarity and potential for hydrogen bonding with protic solvents.

-

1,2,3-Triazole Ring: This heterocyclic system contains three nitrogen atoms, contributing to the molecule's polarity and ability to act as a hydrogen bond acceptor.[7][8]

-

Aromatic System: The phenyl ring introduces a nonpolar character, which will influence its solubility in less polar organic solvents.

Based on these features, it is anticipated that 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride will exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene). The presence of the hydrochloride salt will likely render it poorly soluble in nonpolar organic solvents.

Theoretical Framework: The "Like Dissolves Like" Principle and Beyond

The solubility of a solid in a liquid is governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, this value must be negative. This is influenced by both enthalpic and entropic factors. The adage "like dissolves like" provides a useful starting point, suggesting that substances with similar intermolecular forces are more likely to be miscible.

For 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, the primary intermolecular forces at play will be:

-

Ion-Dipole Interactions: Between the charged hydrochloride salt and polar solvent molecules.

-

Hydrogen Bonding: The N-H groups of the protonated aniline and the triazole nitrogens can act as hydrogen bond donors and acceptors, respectively.[7]

-

Dipole-Dipole Interactions: Arising from the polar nature of the molecule.

-

Van der Waals Forces: Associated with the nonpolar aromatic ring.

The interplay of these forces will determine the extent to which the compound dissolves in a given organic solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9] It is a robust and reliable technique that involves equilibrating an excess of the solid compound in a specific solvent over time until the concentration of the dissolved solute in the solution reaches a constant value.

Detailed Experimental Protocol

Materials and Equipment:

-

4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride (of known purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, toluene, heptane)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride to a series of vials, each containing a known volume of a different organic solvent. A visual excess of solid should remain at the bottom of the vial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to allow them to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer changes significantly).[9]

-

-

Sample Collection and Separation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

To ensure complete removal of undissolved solids, centrifuge the collected supernatant.

-

-

Sample Dilution:

-

Immediately dilute the clear supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to prevent precipitation upon cooling or solvent evaporation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Polar Protic | Water | 80.1 | (To be determined) |

| Methanol | 32.7 | (To be determined) | |

| Ethanol | 24.5 | (To be determined) | |

| Polar Aprotic | DMSO | 46.7 | (To be determined) |

| DMF | 38.3 | (To be determined) | |

| Acetonitrile | 37.5 | (To be determined) | |

| Less Polar | Acetone | 20.7 | (To be determined) |

| Ethyl Acetate | 6.0 | (To be determined) | |

| Nonpolar | Toluene | 2.4 | (To be determined) |

| Heptane | 1.9 | (To be determined) |

Advanced Considerations and Troubleshooting

-

Polymorphism: The solubility of a compound can be affected by its crystalline form (polymorph).[10] It is crucial to characterize the solid form of the starting material and the solid that remains after the solubility experiment to ensure that no polymorphic transformation has occurred.

-

pH Effects in Aqueous/Solvent Mixtures: When working with mixtures containing water, the pH of the medium can significantly impact the solubility of an ionizable compound like 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride.[11]

-

Common Ion Effect: In solutions containing other chloride salts, the solubility of the hydrochloride salt may be suppressed due to the common ion effect.[6]

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to determine the solubility of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride in a range of organic solvents. By following the detailed experimental protocols and considering the underlying scientific principles, laboratories can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this promising compound from the laboratory to the clinic.

References

-

Solubility of Things. 1,2,4-Triazole. Available at: [Link]

-

ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Available at: [Link]

-

National Institutes of Health. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

-

MDPI. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Available at: [Link]

-

World Health Organization. Annex 4. Available at: [Link]

-

ACS Publications. Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. Available at: [Link]

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

-

Pubs.rsc.org. Prediction of solubility of drugs and other compounds in organic solvents. Available at: [Link]

-

PubChem. 4-chloranyl-2-(2~{H}-1,2,3-triazol-4-yl)aniline. Available at: [Link]

-

National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

-

European Pharmaceutical Review. Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

-

ScienceDirect. Predicting drug solubility in organic solvents mixtures. Available at: [Link]

-

Dspace.mit.edu. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]

-

Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Available at: [Link]

-

MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

-

National Institutes of Health. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 4-(2H-1,2,3-Triazol-2-yl)aniline hydrochloride [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

biological activity of aniline-substituted triazoles

An In-Depth Technical Guide to the Biological Activity of Aniline-Substituted Triazoles

Abstract

The fusion of the triazole nucleus with an aniline moiety has given rise to a versatile class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a well-established pharmacophore present in numerous clinically approved drugs.[1][2] Its combination with the aniline scaffold, a fundamental building block in medicinal chemistry, creates hybrid molecules with significant therapeutic potential. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, multifaceted biological activities, and structure-activity relationships of aniline-substituted triazoles. We delve into the core mechanisms of action, provide validated experimental protocols for activity assessment, and present key data to inform future drug discovery efforts in this promising chemical space.

Introduction: The Synergy of Two Pharmacophores

The 1,2,4-triazole and 1,2,3-triazole isomers are privileged structures in medicinal chemistry, renowned for their metabolic stability and ability to engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions.[3] Many successful drugs, such as the antifungal fluconazole, the antiviral ribavirin, and the anticancer agent anastrozole, feature a triazole core, highlighting its importance in drug design.[2][3]

Aniline and its derivatives are equally crucial, serving as precursors for a vast array of pharmaceuticals. The amino group and the aromatic ring of aniline offer versatile points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic effects, which are critical for pharmacokinetic and pharmacodynamic profiles.[4] The strategic combination of these two pharmacophores into a single molecular entity, the aniline-substituted triazole, has been a fruitful area of research, yielding compounds with potent activities across several therapeutic areas.[3][5][6]

Synthetic Strategies for Aniline-Substituted Triazoles

The construction of the aniline-substituted triazole scaffold can be achieved through various synthetic routes. A common and efficient approach involves multi-component reactions or cycloaddition strategies. For instance, 1,4-disubstituted-1,2,3-triazoles can be synthesized via a three-component reaction of an aniline, an aromatic ketone, and a sulfonohydrazide without the need for a metal catalyst.[7] Another prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which provides high yields and regioselectivity for 1,4-disubstituted 1,2,3-triazoles.[8][9] The synthesis often begins with the conversion of a substituted aniline to a corresponding azide, which is then reacted with a terminal alkyne.[10]

A generalized synthetic pathway can be visualized as follows:

-

Diazotization of Aniline: A substituted aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Azidation: The diazonium salt is then reacted with sodium azide to produce the corresponding aryl azide.

-

Cycloaddition: The aryl azide undergoes a [3+2] cycloaddition reaction with an appropriate alkyne to form the 1,2,3-triazole ring.[10]

Alternative methods, such as the iodine-mediated oxidative formal [4+1] cycloaddition of N-tosylhydrazones with anilines, provide a metal-free route to construct the 1,2,3-triazole ring.[7][8][11]

Spectrum of Biological Activities

Aniline-substituted triazoles exhibit a wide range of pharmacological effects. The specific activity is often dictated by the substitution pattern on both the aniline and triazole rings.

Antifungal Activity

Mechanism of Action: Triazole antifungals are well-established inhibitors of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[12][13][14] These compounds specifically target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[15] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the membrane's structure and function, ultimately inhibiting fungal growth.[14][16]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard in vitro method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

-

Preparation of Inoculum:

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar plate.[1]

-

Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Preparation of Compounds:

-

Dissolve the aniline-substituted triazole compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the broth medium.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 24-48 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Table 1: Representative Antifungal Activity of Aniline-Substituted Triazoles

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Triazole-A | Candida albicans | 8 | [15] |

| Triazole-B | Cryptococcus neoformans | 4 | [15] |

| Triazole-C | Aspergillus niger | 16 | [1] |

Anticancer Activity

Mechanism of Action: The anticancer effects of aniline-substituted triazoles are diverse. Some derivatives act as potent inhibitors of tubulin polymerization.[20] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis. Other reported mechanisms include the inhibition of specific kinases or metalloproteinases involved in tumor growth and metastasis.[9]

Caption: A generalized workflow for the evaluation of novel anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[21] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22][23][24]

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, A549) from culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[22]

-

-

Compound Treatment:

-

Prepare serial dilutions of the aniline-substituted triazole compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[23]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Table 2: Representative Anticancer Activity of Aniline-Substituted Triazoles

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazole-D | HT-1080 (Fibrosarcoma) | 15.13 | [9] |

| Triazole-E | MCF-7 (Breast Cancer) | 18.06 | [9] |

| Triazole-F | A431 (Skin Carcinoma) | < 0.01 | [20] |

Antimicrobial (Antibacterial) Activity

Many aniline-substituted triazoles have been screened for their activity against both Gram-positive and Gram-negative bacteria.[25] While the exact mechanisms can vary, they often involve the disruption of essential cellular processes.

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[26][27]

-

Preparation of Plates:

-

Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

-

Allow the agar to solidify under sterile conditions.

-

-

Inoculation:

-

Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of the agar plate to create a lawn of bacteria.

-

-

Well Preparation and Compound Addition:

-

Using a sterile cork borer, punch uniform wells (e.g., 6 mm in diameter) into the agar.

-

Dissolve the test compounds to a known concentration in a suitable solvent.

-

Carefully add a fixed volume (e.g., 50-100 µL) of the compound solution into each well.

-

Add a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent as a negative control.[1]

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

Table 3: Representative Antibacterial Activity of Aniline-Substituted Triazoles

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Triazole-G | Staphylococcus aureus | 18 | [1][25] |

| Triazole-H | Escherichia coli | 15 | [1][25] |

| Triazole-I | Pseudomonas aeruginosa | 12 | [25] |

Anticonvulsant Activity

The triazole nucleus is a key feature in several anticonvulsant drugs.[28][29][30] Aniline-substituted triazoles have been investigated for their potential to treat epilepsy, a common neurological disorder.[28][31] Their activity is often evaluated using rodent models of induced seizures.

Mechanism of Action: While not always fully elucidated, proposed mechanisms for anticonvulsant triazoles include modulation of GABA-A receptors (enhancing inhibitory neurotransmission) or blockade of voltage-gated sodium channels (reducing neuronal excitability).[29]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures (grand mal epilepsy).[31][32][33] The test evaluates a compound's ability to prevent the spread of seizures.[33]

-

Animal Preparation:

-

Use adult male mice (e.g., Swiss albino, 25-30 g).[34]

-

Divide the animals into groups (e.g., control group, standard drug group, test compound groups).

-

-

Drug Administration:

-

Administer the test aniline-substituted triazole compound intraperitoneally (i.p.) or orally at various doses.

-

Administer a standard anticonvulsant drug (e.g., phenytoin, 25 mg/kg) to the standard group and the vehicle (e.g., saline) to the control group.[34]

-

Allow for a pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed.[32]

-

-

Induction of Seizure:

-

Apply an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsometer.[34]

-

This stimulus will induce a maximal seizure in unprotected (control) animals.

-

-

Observation and Endpoint:

-

Observe the animal for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure.

-

The complete abolition of the THLE phase is considered the endpoint for protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected in each group.

-

Determine the ED₅₀ (the median effective dose required to protect 50% of the animals from the seizure).

-

Table 4: Representative Anticonvulsant Activity of Aniline-Substituted Triazoles

| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |

| Triazole-J | MES Test (mice) | 15.5 | [28][35] |

| Triazole-K | sc-PTZ Test (mice) | 20.7 | [28] |

Structure-Activity Relationships (SAR)

The biological potency of aniline-substituted triazoles is highly dependent on their structural features. SAR studies help in designing more effective and selective compounds.

-

Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can modulate the compound's lipophilicity and electronic properties, affecting target binding and pharmacokinetics.[3][4] For instance, lipophilicity has been shown to be a key determinant of activity, with a parabolic relationship often observed.[3][4]

-

Substitution on the Triazole Ring: Modifications at other positions of the triazole ring can also drastically alter the biological profile. For example, in antifungal triazoles, specific side chains are crucial for fitting into the active site of the CYP51 enzyme.[15]

-

Linker Group: The nature of the linker connecting the aniline and triazole moieties, if any, can impact the molecule's overall conformation and flexibility, which is critical for optimal interaction with the biological target.

Caption: Key structure-activity relationships for aniline-substituted triazoles.

Conclusion

Aniline-substituted triazoles represent a highly versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the broad spectrum of biological activities—including antifungal, anticancer, antimicrobial, and anticonvulsant effects—make them attractive scaffolds for medicinal chemists. The insights gained from mechanistic studies and structure-activity relationships are crucial for the rational design of new derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. Future research should continue to explore the diverse chemical space of these compounds, leveraging computational tools and advanced biological screening methods to unlock their full therapeutic potential and address unmet medical needs.

References

- Triazole antifungals | Research Starters - EBSCO. (n.d.). EBSCO.

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Symbiosis Online Publishing.

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (n.d.). Benchchem.

- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Research Square.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1999). ASM Journals.

- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (2013). PubMed Central.

- MTT Assay Protocol | Springer Nature Experiments. (n.d.).

- A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate. (2023).

- Determination of anticonvulsant activity of drugs using animal models | PPTX. (n.d.). Slideshare.

- Methods for in vitro evaluating antimicrobial activity: A review - PubMed. (2016). PubMed.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- MTT assay protocol | Abcam. (n.d.). Abcam.

- MTT Assay Protocol for Cell Viability and Prolifer

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central.

- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2020). MDPI.

- Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

-

Synthesis and Anticonvulsant Activity of 5-Substituted-[12][13][26]triazolo[4,3-a]quinazolines. (n.d.). MDPI.

- Acute Seizure Tests in Epilepsy Research: Electroshock- and Chemical-Induced Convulsions in the Mouse - ResearchGate. (2017).

- Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX. (n.d.). Slideshare.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed Central.

- Synthesis of the 1, 2,3‐triazoles from the various substituted anilines. - ResearchGate. (2021).